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Compound of Interest

Compound Name: ALS-I-41

CAS No.: 1369357-99-2

Cat. No.: B605347

Get Quote

Case ID: ALS-I-41-CNS-OPT Compound Class: Small Molecule OXTR Antagonist Primary

Issue: Limited Blood-Brain Barrier (BBB) Permeability & High Efflux Liability

Diagnostic Overview: Why is ALS-I-41 Failing CNS
Penetration?
Before attempting optimization, we must diagnose the specific failure mode. ALS-I-41 (CAS:

1369357-99-2) exhibits a "mild" brain penetration profile in non-human primates, often

insufficient for robust in vivo behavioral modulation or high-resolution PET imaging.

The Physicochemical Bottlenecks:
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Parameter
Value (ALS-I-
41)

CNS Ideal
(MPO)

Status Impact

Molecular

Weight
587.7 Da < 450 Da 🔴 Critical

Reduces
passive
diffusion rates
significantly.

H-Bond

Acceptors
~8 < 7 🟡 Warning

Increases

polarity/solvation,

hindering lipid

membrane

transit.

cLogP/LogD ~3.0 2.0 – 4.0 🟢 Optimal

Lipophilicity is

sufficient, but

offset by size.

| Efflux Liability | High | Low (Ratio < 2) | 🔴 Critical | Substrate for P-glycoprotein (P-gp/MDR1).

|

Troubleshooting & Optimization Guides
Module A: Medicinal Chemistry (Structural Modification)
For teams with synthesis capabilities looking to design "Next-Gen" ALS-I-41 analogs.

Q: How do I reduce the Molecular Weight without losing OXTR affinity? A: ALS-I-41 contains a

long linker system (piperidine-linked quinolinone). The strategy is Scaffold Contraction.

Linker Truncation: The flexible ethyl/acetyl linkers contribute to the high MW. Rigidifying

these into a fused bicycle or removing a methylene spacer can save 14–28 Da.

Sulfone Bioisosteres: The methylsulfonyl group (

) is metabolically stable but bulky.

Recommendation: Replace with a Nitrile (
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) or Cyclopropyl group. This reduces MW and TPSA simultaneously while maintaining the
electron-withdrawing character required for the piperidine ring's orientation.

Q: How do I evade P-gp Efflux? A: The amide nitrogen in the quinolinone core or the piperidine

nitrogen are potential H-bond donors/acceptors recognized by efflux pumps.

N-Methylation: If an amide hydrogen is present and not critical for binding, methylate it to

mask the H-bond donor.

Fluorination: Add a fluorine atom adjacent to basic amines. This lowers the pKa, reducing the

percentage of ionized species at physiological pH (7.4), thereby increasing the fraction

capable of passive diffusion (

).

Module B: Formulation & Delivery (Bypassing the BBB)
For researchers using the parent compound who cannot modify the structure.

Q: Systemic dosing (IV/IP) yields low brain concentrations. What is the alternative? A: Switch to

Intranasal (IN) Administration with Mucoadhesive Polymers. Standard nasal sprays often suffer

from mucociliary clearance before the drug can traverse the cribriform plate into the CNS.

Protocol Adjustment: Formulate ALS-I-41 with 0.5% Chitosan or Methylcellulose. These

positively charged polymers bind to the negatively charged nasal mucosa, increasing

residence time and opening tight junctions transiently.

Q: Can we use Focused Ultrasound (FUS)? A: Yes. ALS-I-41 is an ideal candidate for FUS-

mediated BBBD (Blood-Brain Barrier Disruption) because its limitation is size/efflux, not target

engagement.

Mechanism: Co-administer IV ALS-I-41 with microbubbles. Apply transcranial FUS to the

target ROI (e.g., hypothalamus/amygdala for OXTR). The oscillation of microbubbles

mechanically opens tight junctions, allowing the 587 Da molecule to pass freely.

Experimental Validation Protocols
Protocol 1: In Vitro Efflux Assessment (MDR1-MDCK)
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Verify if your analog or formulation has overcome the efflux pump.

Cell Line: MDCK-II cells transfected with human MDR1 (P-gp).

Seeding: Seed on Transwell® inserts (0.4 µm pore size) at

cells/well. Culture for 5 days until TEER > 1000

.

Dosing: Add ALS-I-41 (1 µM) to the Apical (A) or Basolateral (B) chamber.

Sampling: Collect aliquots at 30, 60, 90, and 120 min.

Calculation: Calculate Apparent Permeability (

) and Efflux Ratio (ER).

Pass Criteria:

.[1] If

, the compound is a P-gp substrate.

Protocol 2: In Vivo Receptor Occupancy (RO) via LC-
MS/MS
Confirm target engagement in the brain.

Administration: Dose animals (Rat/Primate) with ALS-I-41 (IV or IN).

Perfusion: At

(approx. 30-60 min), transcardially perfuse with saline to remove blood (critical to avoid false
positives from blood contamination).

Dissection: Isolate OXTR-rich regions (Amygdala, Hypothalamus) and a reference region

(Cerebellum).

Homogenization: Homogenize tissue in PBS.
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Quantification: Perform LC-MS/MS. Calculate

(unbound partition coefficient) using equilibrium dialysis to determine the free fraction (

).

Target:

.

Visualization of Optimization Logic
Diagram 1: The CNS-MPO Decision Tree
This workflow guides the decision-making process for modifying ALS-I-41.
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ALS-I-41 Optimization
(MW: 587 Da, ER: High)

Check Molecular Weight

Strategy: Scaffold Contraction
(Shorten Linkers)

MW > 500

Check Efflux Ratio (ER)

MW < 500

Strategy: Mask H-Bond Donors
(N-Methylation / Bioisosteres)

ER > 2.0

Route B: Formulation
(LNP or Intranasal)

ER < 2.0 (but low uptake)

MDR1-MDCK Assay
(Target ER < 2)

Click to download full resolution via product page

Caption: Decision matrix for optimizing ALS-I-41. Red indicates the starting problem state;

Blue/Yellow indicate chemical modifications; Green indicates delivery alternatives.

Diagram 2: Blood-Brain Barrier Transport Mechanisms
Understanding how ALS-I-41 interacts with the BBB interface.
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Caption: Mechanism of ALS-I-41 rejection at the BBB. High MW limits passive entry (dashed

line), while P-gp actively pumps the drug back into circulation (red line).

Frequently Asked Questions (FAQs)
Q: Can I co-administer a P-gp inhibitor like Cyclosporin A to improve uptake? A: While

scientifically valid for "proof of concept" in animal models, this is rarely a viable clinical strategy

due to systemic toxicity and the risk of accumulation of other toxins in the brain. For research

purposes (e.g., PET imaging validation), using a specific inhibitor like Elacridar is preferred

over Cyclosporin A due to higher specificity.

Q: Why does ALS-I-41 penetration vary between Rats and Macaques? A: This is a classic

"Species Difference in Transporters." The P-gp (MDR1) homology differs between rodents and

primates. A compound might be a strong substrate for Rat-Mdr1a but a weak substrate for

Human/Primate-MDR1 (or vice versa). Always prioritize primate data or humanized-MDR1 cell

lines for clinical translation.

Q: Is the sulfonamide group necessary? A: In many OXTR antagonists, the sulfonamide

provides critical electrostatic interactions. However, it is also a "polar handle." Replacing it with

a Tetrazole or Carboxylic Acid bioisostere (if permeability permits) might maintain potency while

altering the transport phenotype.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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